3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-24(2)13-16-5-3-7-19(21(16)32-24)31-14-20(29)27-11-8-17(9-12-27)28-15-26-22-18(23(28)30)6-4-10-25-22/h3-7,10,15,17H,8-9,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMIFKZRFGCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the benzofuran moiety: : This step involves the cyclization of phenols with reactive carbonyl compounds under acidic conditions.
Piperidine integration: : The piperidin-4-yl group is introduced using nucleophilic substitution reactions, often involving a halogenated intermediate.
Coupling of the pyrido[2,3-d]pyrimidinone core: : This can be achieved via condensation reactions with the appropriately substituted pyrimidinone precursors.
Final assembly: : The intermediate compounds are coupled, typically using esterification or amide formation reactions under controlled conditions.
Industrial Production Methods
For large-scale production, the industrial synthesis might employ more efficient catalysts and optimized reaction conditions to improve yield and cost-effectiveness. Continuous flow reactors and automated systems could be used to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety, producing quinones or other oxidized derivatives.
Reduction: : Reduction reactions can target the pyridine or pyrimidine rings, leading to the formation of more saturated heterocycles.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, to introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, alkyl halides, sulfonyl chlorides under varying temperatures and solvent conditions.
Major Products
Oxidized derivatives such as quinones.
Reduced heterocyclic compounds.
Substituted compounds with diverse functional groups like ethers, halides, or sulfonates.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibit promising anticancer properties. For instance, pyrido[2,3-d]pyrimidine derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines through the modulation of key signaling pathways such as the PI3K/Akt pathway .
Inhibition of Enzymatic Activity
The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation. For example, inhibitors targeting phospholipase A₂ have been studied for their role in reducing inflammatory responses and cancer cell migration . The structural characteristics of this compound suggest potential interactions with similar enzymatic targets.
Neuroprotective Effects
Preliminary studies on related compounds have suggested neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The presence of a piperidine ring is often associated with enhanced blood-brain barrier permeability, which could facilitate central nervous system (CNS) drug delivery and efficacy against neurodegenerative conditions like Alzheimer's disease .
Mechanism of Action
Mechanism by which the compound exerts its effects
The precise mechanism of action will depend on the biological or chemical context, but generally involves:
Molecular targets: : Likely interacts with enzymes or receptors due to its complex structure.
Pathways involved: : Could modulate signaling pathways by binding to specific proteins or altering the redox state within cells.
Comparison with Similar Compounds
Implications for Drug Design
Biological Activity
The compound 3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Pyrido[2,3-d]pyrimidin-4(3H)-one : A fused bicyclic structure known for various biological activities.
- Piperidine moiety : Commonly associated with analgesic and antidiabetic effects.
- Benzofuran derivative : The 2,2-dimethyl-2,3-dihydrobenzofuran moiety may contribute to neuroprotective and antioxidant properties.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₃ |
| Molecular Weight | 363.5 g/mol |
| LogP | 4.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Antimicrobial Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown promising activity against Mycobacterium tuberculosis in vitro. A study reported that certain derivatives achieved up to 91% inhibition at a concentration of 250 μg/ml .
Antioxidant Properties
The benzofuran component is associated with antioxidant activity. Compounds containing this moiety have demonstrated the ability to scavenge free radicals effectively. In a comparative study, the antioxidant activity of a related compound was found to be comparable to ascorbic acid .
Neuroprotective Effects
Studies on benzofuran analogs suggest potential neuroprotective effects. In isolated rat liver mitochondria, these compounds enhanced mitochondrial function and reduced oxidative stress markers . Such properties could be beneficial for neurodegenerative diseases.
Analgesic and Anti-inflammatory Effects
Compounds similar to the one have been evaluated for their analgesic properties. In various animal models, these compounds exhibited pain relief comparable to standard analgesics like acetylsalicylic acid . The piperidine structure is thought to play a critical role in modulating pain pathways.
Case Studies
- Tuberculosis Inhibition :
- Antioxidant Efficacy :
- Pain Management :
Q & A
How can researchers optimize the synthesis route for this compound to improve yield and purity?
Methodological Answer:
Optimization involves selecting catalytic systems and evaluating reaction conditions. For example, palladium-catalyzed reductive cyclization (as described for nitroarenes in ) can be adapted for constructing the pyrido[2,3-d]pyrimidinone core. Key parameters include:
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ with ligands like Xantphos or BINAP to enhance regioselectivity .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and byproduct formation.
- Temperature Control : Gradual heating (80–120°C) may reduce decomposition of sensitive intermediates.
Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .
What advanced techniques are recommended for structural elucidation of this compound?
Methodological Answer:
Combine spectroscopic and crystallographic methods:
- NMR Analysis : Use ¹H-¹³C HSQC and HMBC to assign protons and carbons, particularly for the dihydrobenzofuran and piperidinyl moieties. Compare with reference data for pyrido[2,3-d]pyrimidinones in and .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/methanol) to resolve stereochemistry and confirm the acetyl-piperidine linkage. Refinement software like SHELXL can model disorder in flexible groups .
- HRMS : Validate molecular weight (±2 ppm accuracy) using ESI+ mode to detect impurities or adducts .
How should researchers design assays to evaluate the compound’s bioactivity against kinase targets?
Methodological Answer:
Leverage structural analogs (e.g., pyrido[2,3-d]pyrimidinones in and ) to guide assay design:
- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, PI3K) in ADP-Glo™ assays. Pre-incubate the compound (0.1–10 µM) with kinase and ATP, then quantify residual ATP luminescence .
- Cellular Efficacy : Test in cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays. Include controls for cytotoxicity (e.g., staurosporine) and validate target engagement via Western blot (phospho-kinase vs. total kinase) .
- Binding Affinity : Perform SPR (Surface Plasmon Resonance) with immobilized kinase domains to calculate KD values .
How can contradictory data on the compound’s metabolic stability be resolved?
Methodological Answer:
Contradictions may arise from assay conditions or metabolite interference. Address via:
- Microsomal Stability Assays : Compare human liver microsomes (HLM) vs. rodent S9 fractions. Incubate the compound (1 µM) with NADPH, and quantify parent compound loss via LC-MS/MS at 0, 15, 30, and 60 min .
- CYP Inhibition Profiling : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to identify enzyme-specific interactions .
- Metabolite ID : Perform UPLC-QTOF analysis in negative/positive ion modes. Fragment ions (MS/MS) can identify hydroxylation or demethylation products .
What strategies are effective in analyzing and mitigating synthetic impurities?
Methodological Answer:
Critical for regulatory compliance (per and ):
- HPLC-DAD/ELSD : Monitor batch-to-batch consistency. Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with 0.1% TFA in water/acetonitrile. Impurities >0.1% require identification .
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to force degradation. Compare degradation profiles to ICH guidelines .
- Synthetic Adjustments : If acetyl-piperidine coupling yields impurities (e.g., diastereomers), switch to coupling reagents like HATU or DIC/HOAt for better stereocontrol .
How can computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
Use in silico tools to guide experimental prioritization:
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions based on SMILES input .
- Molecular Dynamics (MD) : Simulate binding to kinase targets (e.g., using GROMACS) to assess binding stability and hydrogen-bonding networks .
- QSAR Modeling : Train models on pyrido[2,3-d]pyrimidinone analogs to predict IC₅₀ values against specific kinases .
What are the best practices for ensuring compound stability during storage?
Methodological Answer:
Stability is critical for reproducibility (as noted in and ):
- Storage Conditions : Keep at –20°C in amber vials under argon to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis .
- Stability Monitoring : Perform quarterly HPLC analyses. If degradation exceeds 5%, reformulate as a lyophilized powder with mannitol or trehalose .
- Light Sensitivity : Use USP-NF photostability guidelines (ICH Q1B) with controlled UV/visible light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
